molecular formula C11H14N2O4S B1525800 5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid CAS No. 774533-81-2

5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid

Cat. No. B1525800
CAS RN: 774533-81-2
M. Wt: 270.31 g/mol
InChI Key: HJCSXJBMSSXPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of organic medicinal compound . It is also known as 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminothiazole-5-carboxylic acid ethyl ester with di-tert-butyl dicarbonate to produce the intermediate 2-(N-tert-butoxycarbonylamino)thiazole-5-carboxylic acid ethyl ester, which is then hydrolyzed .


Molecular Structure Analysis

The molecular formula of this compound is C9H12N2O4S . It is characterized by the presence of a thiazole ring, which is a type of heterocyclic compound .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Photosensitive Peptide Synthesis

This compound is utilized in the synthesis of peptides with photosensitive moieties. Incorporating such amino acids into peptides allows for the control of peptide behavior using light, which is a significant area of research in developing new therapeutic strategies .

Pharmaceutical Intermediate

Due to its structural complexity, this compound serves as an intermediate in pharmaceutical synthesis. It’s particularly useful in the creation of molecules with specific biological activities .

Organic Synthesis

The thiazole ring present in the compound is a crucial feature in organic synthesis. It’s involved in constructing complex molecules, especially those with potential pharmacological properties .

Antioxidant and Anti-inflammatory Applications

Compounds with a thiazole ring, like this one, have been studied for their antioxidant and anti-inflammatory properties. This makes them candidates for the development of new drugs with fewer side effects .

Antimicrobial and Antifungal Activities

The thiazole structure is known to contribute to antimicrobial and antifungal activities. Research into this compound could lead to the development of new treatments for various infections .

Antitumor and Cytotoxic Drug Development

The cytotoxicity of thiazole derivatives makes them interesting for cancer research. They are explored for their potential to kill cancer cells selectively without harming healthy cells .

Neuroprotective Agents

Thiazole derivatives are also being investigated for their neuroprotective effects. This could lead to new treatments for neurodegenerative diseases .

Peptide Synthesis Building Blocks

This compound has potential as a building block in peptide synthesis. It can be used to prepare complex peptide structures, which are essential in the development of new antibiotics and other bioactive peptides.

Mechanism of Action

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-11(2,3)17-10(16)13-4-6-7(5-13)18-8(12-6)9(14)15/h4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCSXJBMSSXPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid
Reactant of Route 2
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5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid
Reactant of Route 3
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5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid
Reactant of Route 4
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid
Reactant of Route 6
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid

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